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Compound of Interest

Compound Name: TL-895

Cat. No.: B15580299

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new
blood vessels from pre-existing ones.[6][7] This process is orchestrated by a complex interplay
of signaling molecules, with the Vascular Endothelial Growth Factor (VEGF) and its receptor
(VEGFR) pathway being a central regulator.[8] The tumor microenvironment (TME)—
comprising stromal cells, immune cells, extracellular matrix, and secreted factors—plays a
crucial role in sustaining cancer progression.[9][10] Components of the TME secrete pro-
angiogenic factors and cytokines, creating a supportive niche for vascular development and
tumor expansion.[11][12] Therefore, therapeutic strategies that disrupt the intricate
communication between cancer cells and the TME represent a promising approach to indirectly
inhibit angiogenesis and control tumor growth.[13]

TL-895: A Potent and Selective Tyrosine Kinase
Inhibitor

TL-895 is an orally bioavailable small molecule that acts as a second-generation, irreversible
inhibitor of Bruton's tyrosine kinase (BTK).[3][14] It is characterized as a highly potent and
selective adenosine triphosphate (ATP)-competitive inhibitor.[3] Its primary molecular target,
BTK, is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for
the proliferation and survival of various B-cell malignancies.[14] Additionally, TL-895
demonstrates potent inhibitory activity against BMX, another Tec family kinase implicated in
cellular signaling.[2][5]
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Mechanism of Action of TL-895

TL-895 exerts its anti-tumor effects by covalently binding to and inhibiting its target kinases,
thereby disrupting downstream signaling cascades that are essential for cancer cell functions.

Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a critical signaling node downstream of the B-cell receptor. Its activation is essential for
B-lymphocyte development, activation, and survival.[14] In malignant B-cells, aberrant BTK
signaling promotes proliferation and interaction with the TME.[5] TL-895 irreversibly binds to
BTK, preventing its auto-phosphorylation and blocking the transmission of survival signals,
which ultimately inhibits the proliferation of malignant B-cells.[3][14]

Crosstalk with JAK2 and NFkB Signaling

In certain malignancies like myelofibrosis (MF), the Janus kinase 2 (JAK2) pathway is often
aberrantly activated.[2] Activated JAK2 can increase the activation of BTK and subsequent
NFkB signaling.[5] This cascade promotes the dysregulated trafficking of cancer cells and the
production of abnormal cytokines, which contribute to the disease pathology and help shape a
pro-tumorigenic microenvironment.[2][5] By inhibiting BTK, TL-895 can disrupt this pathological
crosstalk.

Preclinical Evidence: TL-895's Impact on the Tumor
Microenvironment

Preclinical studies have elucidated TL-895's ability to modulate the TME by directly affecting
the functional capabilities of cancer cells.

Inhibition of Cell Adhesion and Migration

A key aspect of cancer progression is the ability of tumor cells to adhere to the extracellular
matrix and migrate to new locations. The interaction between cancer cells and stromal
elements is crucial for their survival and proliferation.[15] In preclinical models using JAK2-
mutant (JAK2VF) cells, TL-895 has been shown to significantly reduce cancer cell adhesion to
vascular cell adhesion molecule-1 (VCAM) and intercellular adhesion molecule-1 (ICAM).[2][16]
Furthermore, it potently inhibits chemotaxis, preventing the migration of these cells toward the
chemokine SDF1a, a key factor in cell trafficking.[2][15]
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Modulation of Pro-inflammatory Cytokines

Cancer cells often thrive in an inflammatory TME, which they help create by secreting various
cytokines. These cytokines can have pleiotropic effects, including the promotion of
angiogenesis.[17] TL-895 has demonstrated potent inhibition of the production of several pro-
inflammatory cytokines in monocytes, including Interleukin-8 (IL-8), IL-6, IL-13, MCP-1, and
MIP-1a.[5] IL-8, in particular, is a known pro-angiogenic factor that can induce MMP-2
production, facilitating neovascularization.[6][17] By reducing these cytokines, TL-895 may
render the TME less supportive of angiogenesis.

Downstream Signaling Effects

The effects of TL-895 on adhesion and migration are mediated through the inhibition of
downstream signaling pathways. One such pathway involves the GTPase RAC1, which is
critical for cell motility. Treatment with TL-895 was found to decrease the activation of RAC1 in
JAK2VF cells, providing a mechanistic link between BTK inhibition and reduced cell migration.
[2][16]

Quantitative Efficacy Data

The preclinical efficacy of TL-895 has been quantified across biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of TL-895

Target Kinase Assay Type Value Reference
Bruton's Tyrosine

. IC50 1.5 nM [3]1[18]
Kinase (BTK)
Bruton's Tyrosine )

_ Ki 11.9 nM [18]
Kinase (BTK)
BTK Auto-
phosphorylation IC50 1-10 nM [3]
(Y223)
BTK IC50 4.9 nM [5]
BMX IC50 1.6 nM [5]
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| BLK, ERBB4, TEC, TXK | IC50 | 10-39 nM |[5] |

Table 2: In Vitro Cellular Effects of TL-895

Effect Measured Cell Type | Model Result Reference
Cell Adhesion to

JAK2VF Cells 40% decrease [2][16]
VCAMI/ICAM
Chemotaxis towards

JAK2VF Cells 57% decrease [2][16]
SDFla
RAC1 Activation JAK2VF Cells 39% decrease [2][16]

| Cytokine Production (IL-8, IL-1[3, etc.)| Healthy Monocytes | EC50 of 1-3 nM |[5] |

Table 3: In Vivo Antitumor Efficacy of TL-895

Model Type Finding Reference

Mino Mantle-Cell L .
Significant inhibition of
Lymphoma (MCL) . [3]
tumor growth vs. vehicle
Xenograft

| Diffuse Large B-cell Lymphoma (DLBCL) PDX | Significant inhibition of tumor growth in 5 of
21 models |[3] |

Key Experimental Protocols

The following methodologies were central to characterizing the preclinical activity of TL-895.

Kinase Activity and Selectivity Assays

The potency of TL-895 against recombinant BTK was determined using IC50 concentration-
response curves.[3] Its selectivity was profiled by screening against a large panel of kinases
(e.g., a 270-kinase panel).[3] Inhibition of BTK auto-phosphorylation at the Y223 site was
measured in Ramos Burkitt's lymphoma cells via automated capillary-based western analysis
(ProteinSimple Wes system).[3]
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Cellular Adhesion Assay

Protocol: Murine 32D or BaF3 cells expressing human JAK2VF were treated with TL-895 (e.g.,
at 0.25 uM) for 4 hours or overnight. Static adhesion assays were then performed by plating
the treated cells on plates coated with intercellular adhesion molecule-1 (ICAM) or vascular cell
adhesion molecule-1 (VCAM). Adhesion was quantified by fluorimetry after washing away non-
adherent cells.[2]

Chemotaxis (Trans-well Motility) Assay

Protocol: Trans-well motility assays were conducted using inserts in a multi-well plate. The
lower chamber was filled with media containing SDF1a as the chemo-attractant. JAK2VF cells,
pre-treated with TL-895 (e.g., at 0.1 uM), were placed in the upper chamber. After an
incubation period, the number of cells that migrated through the porous membrane to the lower
chamber was quantified.[2]

RAC1 Activation Assay

Protocol: The activation state of the small GTPase RAC1 was measured using a G-LISA™
Activation Assay Kit. This ELISA-based assay utilizes a RAC-GTP binding protein coated on
the plate to capture active, GTP-bound RACL1 from cell lysates prepared from JAK2VF cells
treated with or without TL-895. The captured active RACL1 is then detected with a specific
antibody and colorimetric readout.[2]

In Vivo Xenograft Studies

Protocol: To evaluate in vivo efficacy, patient-derived xenograft (PDX) models of DLBCL or cell
line-derived xenograft models (e.g., Mino MCL) were established in immunocompromised mice.
[3] Once tumors reached a specified volume, animals were randomized to receive vehicle
control or TL-895 orally at specified doses and schedules. Tumor volume was measured
regularly to assess treatment efficacy.[3]

Signaling Pathways and Logical Workflows

Visualizations of key pathways and experimental designs provide a clearer understanding of
TL-895's role.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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